molecular formula C8H11ClFNS B3038187 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride CAS No. 79270-76-1

1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride

Cat. No.: B3038187
CAS No.: 79270-76-1
M. Wt: 207.7 g/mol
InChI Key: QJBBHVNVGRUAMT-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride is a chemical compound with the molecular formula C8H11ClFNS. It is known for its unique structure, which includes an aminoethyl group attached to a sulfanyl group and a fluorobenzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride typically involves the reaction of 4-fluorobenzenethiol with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in the formation of a benzene derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Alkyl halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenethiol: A precursor in the synthesis of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride.

    2-Bromoethylamine hydrobromide: Another precursor used in the synthesis.

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A similar compound with a sulfonyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to its combination of an aminoethyl group, a sulfanyl group, and a fluorobenzene ring. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBBHVNVGRUAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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